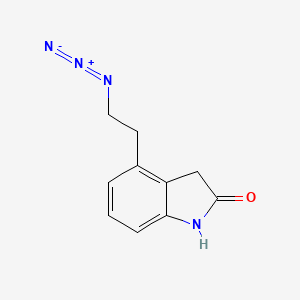

3-Fluoro-2-methoxy-5-methylaniline

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biomarkers of Xenobiotic Toxicity

Research has used related fluoroanilines to identify novel biomarkers of xenobiotic toxicity. For instance, 2-fluoro-4-methylaniline-treated earthworms showed specific biochemical changes, indicating potential for these compounds in toxicological studies (Bundy et al., 2002).

High-Affinity Nucleobase-Specific Hybridization Probes

A study on 3-fluoro-6-methylaniline nucleoside, incorporated into an oligonucleotide, demonstrated its use as a high-affinity, nucleobase-specific hybridization probe. This has implications for DNA research and genetic engineering (Aro-Heinilä, Lönnberg, & Virta, 2019).

Synthesis of Organic Compounds

2-Fluoro-3-methoxy-1,3-butadienes, which are structurally related to 3-Fluoro-2-methoxy-5-methylaniline, are synthesized for use in organic chemistry, particularly in cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002).

Microsomal Metabolism Studies

The metabolism of related compounds, such as 2-halogenated 4-methylanilines, was investigated using rat liver microsomes. This has relevance in pharmacology and toxicology (Boeren et al., 1992).

Nuclear Magnetic Resonance Studies

3-Fluoroanisole, a compound related to 3-Fluoro-2-methoxy-5-methylaniline, has been studied using nuclear magnetic resonance, aiding in understanding molecular structures and interactions (Schaefer & Sebastian, 1989).

Pharmaceutical Industry Applications

A rhodium-catalyzed oxidative annulation of 2-vinylanilines with α-diazocarbonyl compounds, including fluorinated anilines, was developed for constructing quinoline-2-carboxylate derivatives. This has potential applications in pharmaceuticals (Wang et al., 2018).

Propriétés

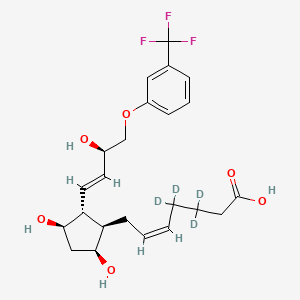

IUPAC Name |

3-fluoro-2-methoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLWKSGFPLLESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methoxy-5-methylaniline | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate](/img/structure/B592427.png)

![2-Methyl-N-[2-(piperazin-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B592431.png)